2-Cyclopropyl-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-cyclopropyl-5-(1-methylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-18(15,16)14-6-4-9(5-7-14)11-13-12-10(17-11)8-2-3-8/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXKCQRXTZKYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylcarboxylic acid hydrazide with a suitable sulfonyl chloride derivative in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-Cyclopropyl-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique chemical properties
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it could act as an inhibitor of enzymes involved in cancer cell proliferation or as a modulator of neurotransmitter receptors in the central nervous system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Compound : 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
- Key Differences : Replaces the cyclopropyl group with a 4-fluorophenyl ring.
- Activity : Demonstrated exceptional antibacterial activity against Xanthomonas oryzae (Xoo), the causative agent of rice bacterial leaf blight, with an EC50 of 9.89 μg/mL. This efficacy surpassed commercial agents bismerthiazole (EC50 = 92.61 μg/mL) and thiodiazole copper (EC50 = 121.82 μg/mL) .
- Mechanism : Enhanced superoxide dismutase (SOD) and peroxidase (POD) activities in rice plants, improving disease resistance. Inhibited extracellular polysaccharide (EPS) biosynthesis in Xoo by suppressing genes (gumB, gumG, gumM, xanA) critical for EPS production .
- Chlorophyll Protection : Partially restored chlorophyll content in infected rice, though incomplete compared to healthy controls .
However, the methylsulfonyl-piperidine moiety retained in both compounds suggests shared mechanisms of EPS inhibition .
Piperidine-Sulfonamide Derivatives
Compound : 5-(1-(4-Tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol derivatives (e.g., 5a-h)
- Key Differences : Features a tosyl (p-toluenesulfonyl) group on the piperidine ring and a thiol substituent on the oxadiazole core.
- Activity: Exhibited antibacterial activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi) bacteria, with variable potency. Also showed lipoxygenase (LOX) and α-glucosidase inhibitory activity .
- Mechanism : The sulfonamide and thiol groups likely enhance interactions with bacterial enzymes or membranes, though exact targets remain uncharacterized .
The absence of a thiol group in the target compound could reduce off-target enzyme interactions compared to 5a-h derivatives .
Ethylsulfonyl-Piperidine Analogues
Compound : 2-Cyclopropyl-5-(1-(ethylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- Key Differences : Substitutes methylsulfonyl with ethylsulfonyl on the piperidine ring.
- Activity: No direct pharmacological data is available in the provided evidence.
Inference for Target Compound : The methylsulfonyl group in the target compound may offer a balance between solubility and target affinity compared to bulkier ethylsulfonyl analogues.
Biological Activity
2-Cyclopropyl-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 271.34 g/mol
- CAS Number : 1210456-78-2
The biological activity of 2-Cyclopropyl-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, which could be crucial in cancer therapy. For instance, it has been suggested that it might inhibit enzymes that facilitate cancer cell proliferation.
- Receptor Modulation : It may also act as a modulator of neurotransmitter receptors in the central nervous system, potentially influencing neurological conditions.
Biological Activity
Research indicates that compounds containing the oxadiazole ring exhibit a broad spectrum of biological activities:
Anticancer Activity
Several studies have demonstrated that oxadiazole derivatives possess significant anticancer properties. For example:
- A study highlighted that similar oxadiazole compounds exhibited IC values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | MDA-MB-231 | 2.41 |
| Reference | Doxorubicin | 10.38 |
These findings suggest that 2-Cyclopropyl-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole could have similar or enhanced efficacy compared to established chemotherapeutic agents.
Antimicrobial Activity
The oxadiazole scaffold has also been linked to antimicrobial properties:
- Compounds with this structure have shown effectiveness against various bacterial strains and fungi. Studies reported that certain derivatives displayed significant antibacterial activity against Mycobacterium bovis and other pathogens .
Case Studies
Recent research has focused on the synthesis and evaluation of oxadiazole derivatives for their biological activities:
- Study on Anticancer Properties : A comprehensive study evaluated multiple oxadiazole derivatives for their cytotoxic effects on cancer cells. The results indicated that modifications in the substituents significantly influenced their anticancer potency .
- Antimicrobial Research : Another investigation explored the antimicrobial efficacy of oxadiazole derivatives against resistant bacterial strains. The study concluded that some derivatives exhibited potent activity at low concentrations, emphasizing their potential as therapeutic agents against infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
